molecular formula C16H19N3OS2 B11186231 (5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11186231
M. Wt: 333.5 g/mol
InChI Key: CJPSKIOUQFGRPD-WYMLVPIESA-N
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Description

(5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylpiperazine moiety, and an ethyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-phenylpiperazine with an appropriate thiazolidinone precursor. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential antimicrobial and antifungal activities.

    Medicine: Research suggests it may have therapeutic potential in treating certain diseases, such as cancer and neurological disorders.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of microbial enzymes, resulting in antimicrobial activity. Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis may contribute to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its potential biological activities. The presence of the phenylpiperazine moiety, in particular, may contribute to its distinct pharmacological properties compared to other thiazolidinone derivatives.

Properties

Molecular Formula

C16H19N3OS2

Molecular Weight

333.5 g/mol

IUPAC Name

(5E)-3-ethyl-5-[(4-phenylpiperazin-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H19N3OS2/c1-2-19-15(20)14(22-16(19)21)12-17-8-10-18(11-9-17)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3/b14-12+

InChI Key

CJPSKIOUQFGRPD-WYMLVPIESA-N

Isomeric SMILES

CCN1C(=O)/C(=C\N2CCN(CC2)C3=CC=CC=C3)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)SC1=S

Origin of Product

United States

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